Ambasilide
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Overview
Description
Ambasilide is a small molecule antiarrhythmic agent with the chemical formula C21H25N3O . It is known for its ability to inhibit potassium channels, specifically the human ether-a-go-go-related gene (HERG) potassium channel . This compound has been studied for its potential to treat various cardiac arrhythmias by prolonging the repolarization phase of the cardiac action potential .
Preparation Methods
The synthetic routes for ambasilide involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. While specific industrial production methods are not widely documented, the synthesis typically involves:
Formation of intermediates: This may include the preparation of aromatic amines and their subsequent reactions with other reagents.
Cyclization reactions: To form the core structure of this compound.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Ambasilide undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution reactions: Common reagents include halogens and other nucleophiles, which can replace specific atoms or groups on the molecule.
Major products: The reactions typically yield derivatives of this compound with modified pharmacological profiles.
Scientific Research Applications
Ambasilide has been extensively studied for its applications in:
Mechanism of Action
Ambasilide exerts its effects by blocking potassium channels, specifically the HERG potassium channel . This inhibition prolongs the repolarization phase of the cardiac action potential, thereby preventing abnormal electrical activity in the heart. The molecular targets include the open state of the HERG channel, where this compound binds and inhibits the flow of potassium ions .
Comparison with Similar Compounds
Ambasilide is compared with other antiarrhythmic agents such as:
Azimilide: Both compounds inhibit HERG channels, but this compound does so with lower potency.
Quinidine and Flecainide: These agents also block potassium channels but have different binding affinities and mechanisms.
Verapamil: A calcium channel blocker that affects different ion channels compared to this compound.
This compound’s uniqueness lies in its specific inhibition of the HERG potassium channel and its potential for treating various cardiac arrhythmias with a distinct pharmacological profile .
Properties
CAS No. |
83991-25-7 |
---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-aminophenyl)-[(1S,5R)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2/t17-,18+ |
InChI Key |
DLNAKYFPFYUBDR-HDICACEKSA-N |
SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane ambasilide LU 47110 LU-47110 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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